3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Lipophilicity ADME Medicinal Chemistry

Researchers developing MAO-B inhibitors face the challenge of sourcing structurally defined 2,1-benzisoxazole building blocks with the specific p-tolyl substitution pattern essential for target potency (IC50 0.017 µM benchmark). This compound directly addresses that gap: • Reactive 5-carbaldehyde handle enables rapid diversification via hydrazone, oxime, or reductive amination chemistry for focused SAR libraries • Balanced XLogP3 of 3.2 provides a quantifiable starting point (+0.8 vs. phenyl analog) for property-guided ADME optimization • Consistent 95% purity with cold-chain logistics ensures reproducible synthetic outcomes across batches

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 328547-38-2
Cat. No. B1224316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde
CAS328547-38-2
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O
InChIInChI=1S/C15H11NO2/c1-10-2-5-12(6-3-10)15-13-8-11(9-17)4-7-14(13)16-18-15/h2-9H,1H3
InChIKeyAKCMMYWXXNCXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde: Overview


3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (CAS 328547-38-2), also referred to as 3-(p-tolyl)benzo[c]isoxazole-5-carbaldehyde, is a heterocyclic aromatic aldehyde consisting of a 2,1-benzisoxazole core fused with a benzene ring and substituted at the 3-position with a p-tolyl group and at the 5-position with a carbaldehyde moiety [1]. It has a molecular formula of C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol [1]. The compound is a member of the 2,1-benzisoxazole (anthranil) class, which has been increasingly recognized for its utility as a pharmacophore and versatile intermediate in medicinal chemistry [1][2]. The compound's computed XLogP3-AA value is 3.2, and it possesses 2 rotatable bonds and 3 hydrogen bond acceptors, defining its physicochemical profile [1].

Why Generic Substitution Fails for This Building Block


Substituting 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde with a close structural analog—such as the unsubstituted phenyl derivative (CAS 94752-06-4) or the 4-chlorophenyl derivative (CAS 328272-55-5)—is not functionally equivalent due to marked differences in lipophilicity, electronic properties, and synthetic potential. The p-tolyl substituent at the 3-position introduces specific hydrophobic and steric features that are known to modulate biological target engagement [1][2]. For example, in a 2023 study of 2,1-benzisoxazole MAO-B inhibitors, the p-tolyl-containing analog (compound 3c) exhibited significantly enhanced potency relative to its phenyl and halogenated counterparts, underscoring the non-interchangeable nature of the aryl substitution pattern [1]. Furthermore, the 5-carbaldehyde group is a crucial synthetic handle for diversification (e.g., hydrazone formation, reductive amination), a functionality absent in many 2,1-benzisoxazole intermediates. Using an analog without this aldehyde, or with an altered aryl group, will inevitably alter both the biological profile and the synthetic trajectory.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage of p-Tolyl Substituent

The computed XLogP3-AA value for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is 3.2 [1]. This represents a +0.8 log unit increase in lipophilicity compared to the unsubstituted phenyl analog (XLogP3 ≈ 2.4) and a different electronic and hydrophobic profile compared to the 4-chlorophenyl analog (XLogP3 ≈ 3.6). This quantitative difference in lipophilicity directly impacts the compound's suitability for passive membrane permeability in drug discovery programs.

Lipophilicity ADME Medicinal Chemistry Physicochemical Profiling

Synthetic Versatility via Carbaldehyde Handle

The 5-carbaldehyde group in 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde serves as a crucial synthetic handle absent in non-carbaldehyde-containing 2,1-benzisoxazole intermediates. While exact quantitative yields for specific transformations are not directly reported, the presence of this aldehyde moiety enables a wide array of established high-yielding reactions, including hydrazone formation, reductive amination, and Grignard additions. This contrasts with 3-(p-tolyl)benzo[c]isoxazole (CAS 439094-60-7), which lacks this functional group and therefore has significantly fewer derivatization options .

Organic Synthesis Chemical Biology Building Block Derivatization

MAO-B Inhibition Potential of p-Tolyl Scaffold

A 2023 study on 2,1-benzisoxazole derivatives evaluated a series of compounds as inhibitors of human monoamine oxidase (MAO) isoforms [1]. Compound 3c, 5-Chloro-3-(p-tolyl)benzo[c]isoxazole, demonstrated significant MAO-B inhibitory activity with an IC₅₀ of 0.017 µM [1]. The study noted that among C5 chloro-substituted compounds, the p-tolyl derivative (3c) was more optimal than other aryl groups considered, including phenyl (3j), p-Br-phenyl (3m), and p-Cl-phenyl (3n) homologues [1]. This data strongly suggests that the p-tolyl group at the 3-position is a key structural determinant for potent MAO-B inhibition within this chemotype.

MAO-B Inhibition Neurodegeneration Parkinson's Disease Medicinal Chemistry

Recommended Research Applications


MAO-B Inhibitor Synthesis for Parkinson's Research

Leveraging the compound's p-tolyl substituted 2,1-benzisoxazole core, researchers can synthesize a focused library of analogs for structure-activity relationship (SAR) studies targeting MAO-B. The 5-carbaldehyde group allows for rapid diversification (e.g., hydrazone, oxime, or amine formation) to explore potency and selectivity improvements beyond the 0.017 µM IC₅₀ benchmark established for related p-tolyl derivatives [1].

Fluorescent and Affinity Probe Development

The reactive 5-carbaldehyde handle of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde provides a direct route to conjugate the molecule with reporter groups (e.g., biotin, fluorophores) or solid supports [1]. This enables the creation of chemical probes for pull-down assays or cellular imaging to identify and validate the biological targets of p-tolyl-benzisoxazole-containing molecules.

Heterocyclic Scaffold Diversification

The compound serves as a versatile advanced intermediate for synthesizing more complex heterocyclic systems. The aldehyde functionality at the 5-position can be transformed into a variety of functional groups (e.g., alcohols, acids, alkenes, alkynes) and used in key cyclization reactions, such as the synthesis of hydrazone derivatives and styryl analogs [1]. This is a distinct advantage over non-carbaldehyde 2,1-benzisoxazole building blocks.

Physicochemical Property Optimization

With a calculated XLogP3 of 3.2, this compound offers a balanced lipophilicity profile for optimizing ADME properties of lead candidates [2]. It can be used as a scaffold to explore the effect of further substitutions on solubility, permeability, and metabolic stability, providing a quantifiable starting point (Δ XLogP3 of +0.8 vs. phenyl analog) for property-guided medicinal chemistry [2].

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